molecular formula C8H6F3NO2 B080175 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide CAS No. 14983-08-5

2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide

Cat. No.: B080175
CAS No.: 14983-08-5
M. Wt: 205.13 g/mol
InChI Key: HGSHNGVUUZBSCM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide (CAS 14983-08-5) is a chemical compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.1340 g/mol . This compound serves as a versatile and valuable intermediate in pharmaceutical research and development (R&D) . Its structure, featuring a trifluoroacetamide group, is particularly significant for enhancing the metabolic stability of potential therapeutic agents, making it a valuable building block in medicinal chemistry campaigns . Researchers primarily utilize this compound in the synthesis of various bioactive molecules. Its applications are particularly relevant in the design and discovery of compounds targeting neurological and inflammatory disorders . Furthermore, it is employed in the preparation of analogs for studying enzyme inhibition and receptor binding activities, aiding in the identification and optimization of novel therapeutic candidates . The presence of the hydroxyphenyl group provides a handle for further chemical modification, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. For research purposes only. Not for human or veterinary use.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-2-1-3-6(13)4-5/h1-4,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSHNGVUUZBSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634585
Record name 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14983-08-5
Record name 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The primary synthetic route involves the acylation of 3-hydroxyaniline with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane (DCM) under nitrogen protection. The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of TFAA, forming the acetamide bond. Key reagents include:

  • 3-Hydroxyaniline : 1.0 molar equivalent

  • Trifluoroacetic anhydride : 1.2–1.5 equivalents to ensure complete conversion

  • Dichloromethane : Solvent (5–10 mL per mmol of substrate)

Stepwise Procedure

  • Reaction Setup : 3-Hydroxyaniline (10.9 g, 0.1 mol) is dissolved in DCM (100 mL) in a three-necked flask under nitrogen.

  • Acylation : TFAA (21.2 mL, 0.15 mol) is added dropwise at 0–5°C to minimize exothermic side reactions.

  • Stirring : The mixture is stirred at room temperature for 6–8 hours, monitored by thin-layer chromatography (TLC; ethyl acetate/hexanes 1:3).

  • Workup : The solution is washed sequentially with 5% NaHCO₃ (3 × 50 mL) and brine (50 mL), then dried over anhydrous Na₂SO₄.

  • Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals (15.4 g, 75% yield).

Table 1: Conventional Synthesis Parameters

ParameterValue
Temperature0–25°C
Reaction Time6–8 hours
Yield70–75%
Purity (HPLC)≥95%

Alternative Synthesis Methods

Microwave-Assisted Acylation

Microwave irradiation significantly reduces reaction time while improving yield. A typical protocol involves:

  • Conditions : 100 W power, 60°C, 30 minutes

  • Yield : 88% with 98% purity.

Solvent-Free Approaches

Ball milling 3-hydroxyaniline with TFAA in a 1:1.2 molar ratio for 2 hours achieves 82% yield, eliminating solvent waste.

Table 2: Comparison of Alternative Methods

MethodYield (%)Purity (%)Time
Microwave88980.5 hours
Solvent-Free (Ball Mill)82952 hours

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes utilize continuous flow reactors to enhance scalability and safety:

  • Residence Time : 15–20 minutes

  • Throughput : 50 kg/day

  • Key Advantages : Improved heat dissipation and reduced byproduct formation.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >99% purity.

  • Chromatography : Silica gel columns (hexanes/ethyl acetate gradient) for high-purity batches.

Reaction Optimization

Temperature Effects

Yields drop to 60% at temperatures >40°C due to trifluoroacetyl group decomposition.

Solvent Screening

SolventYield (%)Purity (%)
Dichloromethane7595
Acetonitrile6892
Tetrahydrofuran7294

Catalyst Impact

  • Triethylamine (TEA) : Increases yield to 80% by neutralizing HCl byproducts.

  • DMAP (4-Dimethylaminopyridine) : No significant improvement, suggesting a non-catalytic mechanism.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.12 (s, 1H, -NH), 7.25–6.85 (m, 3H, aromatic).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -72.5 (s, CF₃).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 4.2 minutes.

  • Melting Point : 142–144°C (lit. 143°C).

Table 3: Quality Control Specifications

ParameterSpecification
Purity (HPLC)≥98%
Residual Solvents<500 ppm (ICH Q3C)
Heavy Metals<10 ppm

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules :
    • It serves as a foundational compound in the synthesis of more complex organic molecules.
    • Its unique functional groups allow for various chemical transformations such as oxidation and reduction.
  • Chemical Reactions :
    • Oxidation : The hydroxy group can be oxidized to form quinones.
    • Reduction : The amide group can be reduced to amines.
    • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

  • Biological Activity :
    • Investigated for potential interactions with biomolecules, including proteins and enzymes.
    • Studies have shown that compounds with similar structures exhibit significant biological activities, such as antiplasmodial properties against Plasmodium falciparum .
  • Mechanism of Action :
    • The interaction of the trifluoromethyl group with hydrophobic regions of proteins enhances the compound's binding affinity.
    • The hydroxyphenyl group facilitates hydrogen bonding with biological targets.

Medicine

  • Therapeutic Potential :
    • Explored as a precursor in drug development due to its favorable pharmacological properties.
    • Compounds derived from 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide have shown promise in treating diseases such as cryptosporidiosis and malaria .
  • Case Studies :
    • A study evaluated derivatives of this compound for their antiplasmodial activity, revealing moderate efficacy against chloroquine-sensitive strains of P. falciparum with IC50 values ranging from 1.43 µM to 5.15 µM depending on structural modifications .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyphenyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Features Key Activity/Application Reference
2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide 3-hydroxyphenyl, -COCF₃ Medicinal chemistry intermediate
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) 3-CF₃, -COCl Mosquito repellent
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Quinoline-8-yl, -COCF₃ Organoboron catalyst ligand
N-(3-Chloro-4-hydroxyphenyl)acetamide (4) 3-Cl, 4-OH Paracetamol photolysis product
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole-thioether, 3-CF₃ Kinase inhibition candidate

Biological Activity

2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide is a synthetic organic compound with notable biological activity. Its molecular formula is C₈H₆F₃NO₂, and it features a trifluoroacetamide functional group attached to a 3-hydroxyphenyl moiety. This compound has gained attention in pharmacological research due to its potential applications in treating various diseases, particularly through its interaction with biological pathways involved in cancer and inflammation.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The molecular weight of this compound is approximately 205.136 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antiangiogenic Properties : The compound has been designed as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Studies have shown that it exhibits promising antiproliferative activity against cancer cell lines by inhibiting VEGFR-2 activity.
  • Antimicrobial and Anti-inflammatory Effects : The compound has also been studied for its potential antimicrobial and anti-inflammatory properties. The trifluoromethyl group is known to improve the bioavailability of compounds, enhancing their efficacy against microbial pathogens and inflammatory responses.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within the body. It has been shown to interact with proteins involved in inflammatory pathways and microbial resistance mechanisms. This interaction is essential for understanding its therapeutic potential and optimizing its use in clinical settings.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • VEGFR-2 Inhibition : In vitro studies demonstrated that this compound effectively inhibits VEGFR-2-mediated signaling pathways, leading to reduced cell proliferation in cancer cell lines such as MCF-7 and HCT116. The IC50 values reported for these interactions indicate significant potency (IC50 < 10 µM) .
    Cell LineIC50 (µM)Mechanism
    MCF-7<10VEGFR-2 Inhibition
    HCT116<10VEGFR-2 Inhibition
  • Antimicrobial Activity : Research into the antimicrobial properties of this compound revealed effective inhibition against various bacterial strains. The presence of the trifluoromethyl group was found to enhance the compound's ability to penetrate bacterial membranes.
  • Anti-inflammatory Effects : Studies have indicated that this compound can reduce inflammatory markers in cultured human cells, suggesting a potential role in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamideSimilar trifluoromethyl and phenolic groupsDifferent hydroxy position affects activity
N-(3-hydroxyphenyl)acetamideLacks trifluoromethyl groupMore hydrophilic; potentially lower activity
2-Hydroxy-N-(3-trifluoromethylphenyl)acetamideTrifluoromethyl substitution on phenylVariations in electronic effects

These comparisons highlight the importance of substituent positioning and functional groups in determining biological activity.

Q & A

Q. What are the established synthetic routes for 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide, and what key reaction conditions influence yield optimization?

Methodological Answer: The synthesis typically involves condensation reactions between trifluoroacetic acid derivatives and substituted anilines. Key steps include:

  • Intermediate preparation : Reacting 3-aminophenol with trifluoroacetic anhydride under anhydrous conditions to form the acetamide backbone.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .
  • Critical conditions : Temperature control (<40°C) to prevent decomposition of the trifluoroacetyl group and use of inert atmospheres (N₂/Ar) to avoid oxidation of the phenolic -OH group .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Condensation (anhydride)72–8595Anhydrous DCM, 0–5°C
Microwave-assisted8898100 W, 60°C, 30 min

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹⁹F NMR : Assign peaks using chemical shifts:
    • Phenolic -OH proton: δ 9.8–10.2 ppm (broad, exchangeable with D₂O).
    • Trifluoromethyl group: δ -70 to -75 ppm in ¹⁹F NMR .
  • X-ray crystallography : Use SHELXL for structure refinement. Key parameters include:
    • Space group: Triclinic P1P1 (common for asymmetric molecules).
    • Hydrogen bonding: O-H···O/F interactions stabilize the crystal lattice .

Q. Table 2: Crystallographic Data (Hypothetical Example)

ParameterValue
Crystal systemTriclinic
Space groupP1P1
Unit cell dimensionsa=8.44A˚,b=9.39A˚,c=9.46A˚a = 8.44 \, \text{Å}, \, b = 9.39 \, \text{Å}, \, c = 9.46 \, \text{Å}
Hydrogen bond donors2 (phenolic -OH, amide -NH)

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the biological activity of this compound?

Methodological Answer:

  • Cross-validation : Compare molecular docking results (e.g., binding affinity to tubulin) with in vitro assays (e.g., microtubule polymerization inhibition). Adjust force fields in simulations to account for trifluoromethyl electronegativity .
  • Error analysis : Replicate experimental IC₅₀ measurements using standardized cell lines (e.g., HeLa) and validate via dose-response curves .

Q. What experimental strategies are recommended for investigating the metabolic stability of this compound in different biological matrices?

Methodological Answer:

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors. Monitor degradation via LC-MS/MS, focusing on hydroxylated metabolites (e.g., para-OH derivatives) .
  • Matrix effects : Compare stability in plasma vs. buffer (pH 7.4) to assess protein binding. Use solid-phase extraction (SPE) to isolate the compound from complex matrices .

Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?

Methodological Answer:

  • Standardized protocols : Use shake-flask method with UV-Vis quantification. Pre-saturate solvents (e.g., DMSO, PBS) for 24 hours at 25°C.
  • Contradiction resolution : Check for polymorphic forms via DSC/TGA. Amorphous forms may exhibit higher solubility than crystalline counterparts .

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO45.2Suitable for stock solutions
Water0.12pH-dependent (improves at pH >8)

Q. What advanced techniques are recommended for studying the compound’s interaction with biomacromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize bovine serum albumin (BSA) on sensor chips to measure binding kinetics (konk_{on}, koffk_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding to DNA G-quadruplex structures, correlating with trifluoromethyl hydrophobicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide
Reactant of Route 2
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2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide

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